2-(4-tert-butylphenoxy)-N'-[(4-methylphenoxy)acetyl]acetohydrazide
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Overview
Description
2-(4-tert-butylphenoxy)-N’-[(4-methylphenoxy)acetyl]acetohydrazide is an organic compound that features a hydrazide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-tert-butylphenoxy)-N’-[(4-methylphenoxy)acetyl]acetohydrazide typically involves the following steps:
Condensation Reaction: The initial step involves the condensation of 4-tert-butylphenol with an appropriate acylating agent to form 4-tert-butylphenoxyacetyl chloride.
Hydrazide Formation: The 4-tert-butylphenoxyacetyl chloride is then reacted with hydrazine hydrate to form the corresponding hydrazide.
Final Coupling: The hydrazide is then coupled with 4-methylphenoxyacetic acid under suitable conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-tert-butylphenoxy)-N’-[(4-methylphenoxy)acetyl]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the hydrazide group.
Substitution: The phenoxy groups can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic compounds, while reduction could result in amines or alcohols.
Scientific Research Applications
2-(4-tert-butylphenoxy)-N’-[(4-methylphenoxy)acetyl]acetohydrazide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-tert-butylphenoxy)-N’-[(4-methylphenoxy)acetyl]acetohydrazide involves its interaction with specific molecular targets. The hydrazide group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. This interaction can affect various biochemical pathways, depending on the target enzyme or receptor.
Comparison with Similar Compounds
Similar Compounds
2-(4-tert-Butylphenoxy)propanoic acid: This compound shares the tert-butylphenoxy group but differs in its overall structure and functional groups.
Uniqueness
2-(4-tert-butylphenoxy)-N’-[(4-methylphenoxy)acetyl]acetohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. Its hydrazide group, in particular, allows for unique interactions with biological molecules, making it valuable in medicinal chemistry and biochemical research.
Properties
Molecular Formula |
C21H26N2O4 |
---|---|
Molecular Weight |
370.4 g/mol |
IUPAC Name |
N'-[2-(4-tert-butylphenoxy)acetyl]-2-(4-methylphenoxy)acetohydrazide |
InChI |
InChI=1S/C21H26N2O4/c1-15-5-9-17(10-6-15)26-13-19(24)22-23-20(25)14-27-18-11-7-16(8-12-18)21(2,3)4/h5-12H,13-14H2,1-4H3,(H,22,24)(H,23,25) |
InChI Key |
DYTHBUSMODVHCW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)NNC(=O)COC2=CC=C(C=C2)C(C)(C)C |
Origin of Product |
United States |
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